

N-Methylhexanamide literature review and background

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N-Methylhexanamide*

CAS No.: 3418-05-1

Cat. No.: B1216667

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An In-depth Technical Guide to N-Methylhexanamide

Introduction

N-Methylhexanamide is a fatty amide with the chemical formula $C_7H_{15}NO$.^{[1][2]} As a member of the N-acyl amine class of compounds, it is structurally characterized by a hexanoyl acyl group linked to a methylamine.^[1] While extensive research exists for broader categories of fatty amides and their roles as signaling molecules, specific literature on **N-Methylhexanamide** is limited. This guide provides a comprehensive review of its chemical and physical properties, spectroscopic data, and general experimental protocols for its synthesis and purification, alongside a discussion of the biological context of related N-acyl amines.

Chemical and Physical Properties

N-Methylhexanamide is a colorless liquid at room temperature.^[3] Its key chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	[1][2]
Molecular Weight	129.20 g/mol	[1]
IUPAC Name	N-methylhexanamide	[1]
CAS Number	3418-05-1	[1]
Boiling Point	225.7 °C at 760 mmHg	[2]
Density	0.861 g/cm ³	[2]
Flash Point	122.3 °C	[2]
LogP	2.153	[2]
Vapor Pressure	0.0854 mmHg at 25°C	[2]

Spectroscopic Data

The structural elucidation of **N-Methylhexanamide** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.90	br s	1H	NH
2.76	d (J = 4.8 Hz)	3H	NHCH ₃
2.13	t (J = 7.8 Hz)	2H	CH ₂ CO
1.5-1.6	m	2H	CH ₂ CH ₂ CO
1.2-1.3	m	4H	CH ₃ (CH ₂) ₂
0.85	t (J = 7.0 Hz)	3H	CH ₃ (CH ₂) ₄

(Source: Based on typical values for similar structures and data from supplementary materials of related studies)[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
174.5	C=O
36.5	-CH ₂ -C=O
31.4	-CH ₂ -CH ₂ -C=O
26.2	N-CH ₃
25.3	-CH ₂ -CH ₂ -CH ₂ -C=O
22.4	CH ₃ -CH ₂ -
13.9	CH ₃ -

(Source: SpectraBase)[1]

Mass Spectrometry (MS)

m/z	Interpretation
129	[M] ⁺ (Molecular Ion)
114	[M - CH ₃] ⁺
86	[M - C ₃ H ₇] ⁺
72	[CH ₃ NHCOCH ₂] ⁺
58	[CH ₃ NH=CHOH] ⁺

(Source: NIST Mass Spectrometry Data Center, SpectraBase)[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
~3300	N-H stretch (amide)
~2950, 2870	C-H stretch (aliphatic)
~1640	C=O stretch (amide I band)
~1550	N-H bend (amide II band)
~1460	C-H bend (methylene)

(Source: SpectraBase, typical values for secondary amides)[1][4]

Experimental Protocols

While specific, detailed protocols for the synthesis and purification of **N-Methylhexanamide** are not readily available in published literature, general and well-established methods for the synthesis of N-methylamides from carboxylic acids can be applied.

Synthesis of N-Methylhexanamide from Hexanoic Acid and Methylamine

Principle: This method involves the direct condensation of a carboxylic acid (hexanoic acid) with an amine (methylamine). To facilitate this reaction, which can be slow due to the formation of an unreactive ammonium carboxylate salt, a coupling agent or activation of the carboxylic acid is typically employed.^{[5][6]}

Materials:

- Hexanoic acid
- Methylamine (as a solution in a suitable solvent like THF or as a gas)
- A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)^{[5][7]}
- Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))^[5]
- A base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))^[5]
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO₃), aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexanoic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).
- Addition of Base and Amine: Add the base (e.g., TEA, 1.1 equivalents) and methylamine solution (1.1 equivalents) to the stirred solution.
- Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add the coupling agent (e.g., EDC, 1.2 equivalents) portion-wise.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
 - Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **N-Methylhexanamide**.

Purification of N-Methylhexanamide

Principle: The crude product can be purified by either recrystallization (if solid) or column chromatography. Given that **N-Methylhexanamide** is a liquid at room temperature, column chromatography is the more appropriate method.[1]

Materials:

- Crude **N-Methylhexanamide**
- Silica gel for column chromatography
- Eluent system (e.g., a mixture of hexane and ethyl acetate)

Procedure:

- Column Preparation: Prepare a silica gel column using the chosen eluent system.
- Loading: Dissolve the crude **N-Methylhexanamide** in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the product from impurities.

- Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified **N-Methylhexanamide**.

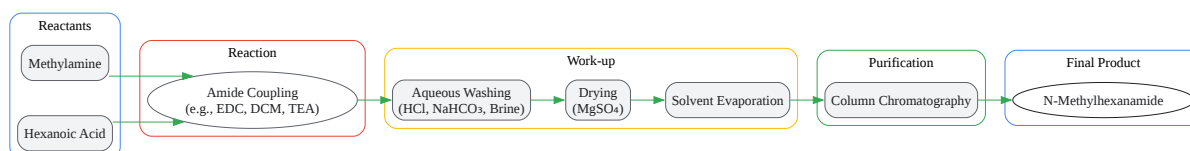
Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activity of **N-Methylhexanamide**, the broader class of N-acyl amines and fatty amides are recognized as important endogenous signaling molecules.[8][9] These compounds are involved in a variety of physiological processes.[8]

N-acyl amines can be categorized into several classes, including N-acyl amino acids and N-acylethanolamines, which are known to interact with various receptors and enzymes in the body.[8] For instance, N-arachidonoyl-ethanolamine (anandamide) is a well-known endocannabinoid that interacts with cannabinoid receptors.[10] The biological functions of these molecules are diverse and depend on the nature of both the acyl chain and the amine head group.

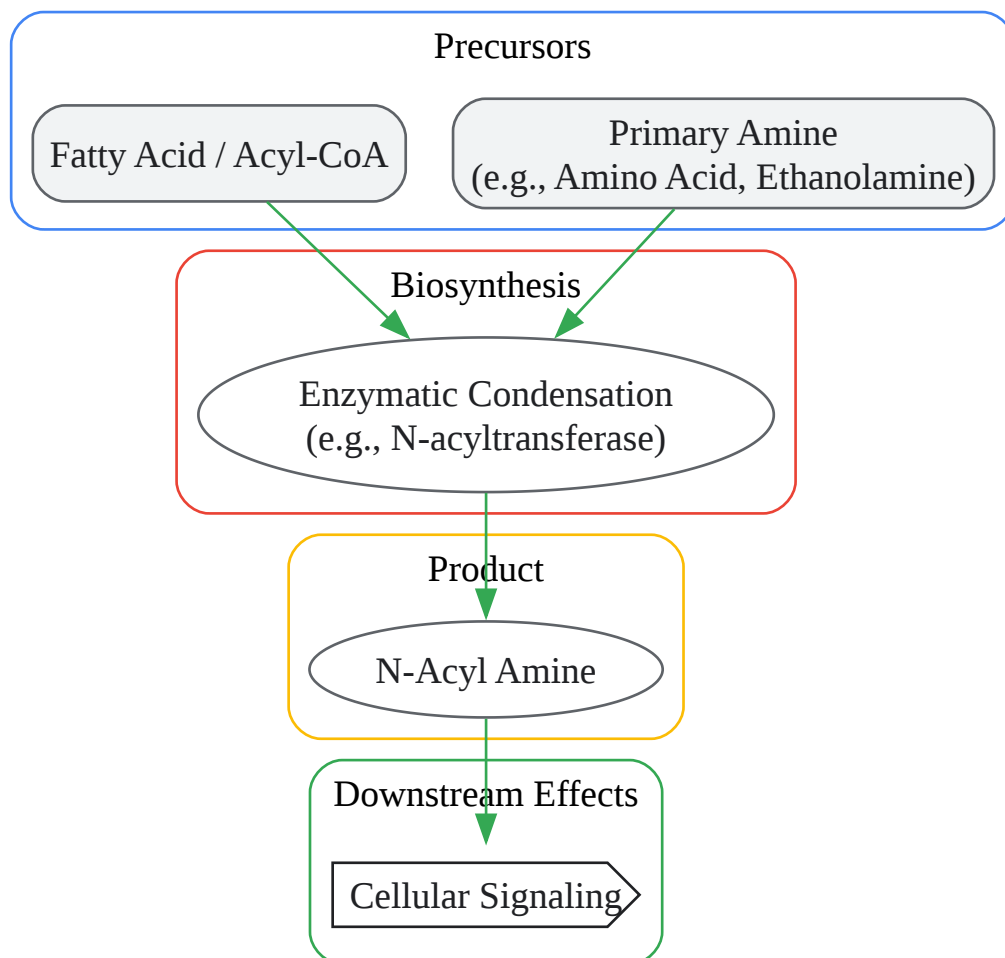
Given its structure as a relatively short-chain N-acyl amine, **N-Methylhexanamide** might participate in lipid signaling pathways, although its specific targets and effects remain to be elucidated. Further research is needed to determine if it has any significant biological activity, such as antimicrobial properties or roles in cellular communication.[11]

Visualizations



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Caption: A general workflow for the synthesis and purification of **N-Methylhexanamide**.



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Caption: A simplified diagram of a general biosynthetic pathway for N-acyl amines.

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- [To cite this document: BenchChem. \[N-Methylhexanamide literature review and background\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1216667/docs#n-methylhexanamide-literature-review-and-background\]](#)

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